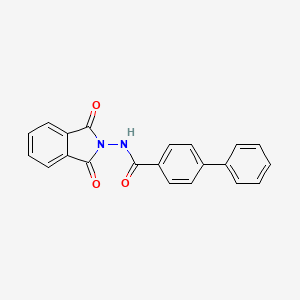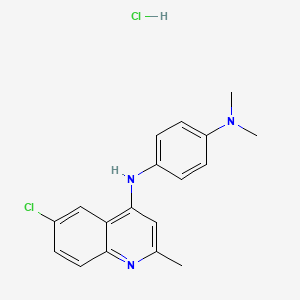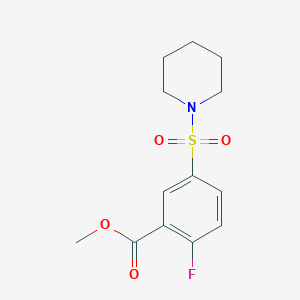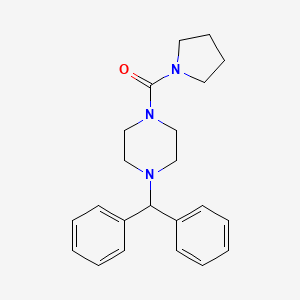
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-biphenylcarboxamide, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Compound 1 belongs to the class of isoindoline compounds and has been shown to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-biphenylcarboxamide 1 is not fully understood. However, it has been proposed that this compound 1 exerts its biological effects by inhibiting various enzymes and signaling pathways. This compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to possess anti-cancer and anti-inflammatory properties. This compound 1 has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling. Inhibition of PDEs has been shown to reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects:
This compound 1 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound 1 has also been shown to reduce inflammation and improve cognitive function. In animal models, this compound 1 has been shown to improve memory and learning, reduce anxiety and depression-like behavior, and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-biphenylcarboxamide 1 has several advantages for lab experiments. It is a well-established compound, and the synthesis method is well-documented. It has been extensively studied for its potential therapeutic applications, and its biological effects have been well-characterized. However, there are also some limitations to using this compound 1 in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound 1 is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-biphenylcarboxamide 1. One area of research could be to investigate the potential therapeutic applications of this compound 1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the potential of this compound 1 as a therapeutic agent in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies could be done to elucidate the exact mechanism of action of this compound 1 and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, this compound 1 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve cognitive function. While there are some limitations to using this compound 1 in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-biphenylcarboxamide 1 can be synthesized using a multistep process that involves the reaction of 4-biphenylcarboxylic acid with phthalic anhydride and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography. The synthesis of this compound 1 has been reported in several scientific articles and is a well-established method.
Applications De Recherche Scientifique
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-biphenylcarboxamide 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound 1 has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound 1 has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-19(16-12-10-15(11-13-16)14-6-2-1-3-7-14)22-23-20(25)17-8-4-5-9-18(17)21(23)26/h1-13H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEMEBNXFSDOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4995842.png)
![N-1,3-benzothiazol-2-yl-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4995858.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4995879.png)
![4-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4995884.png)

![(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4995893.png)
![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)

![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)
![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)